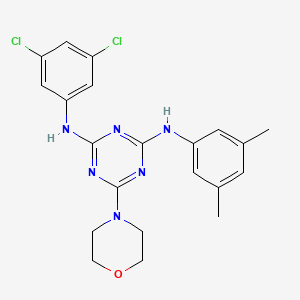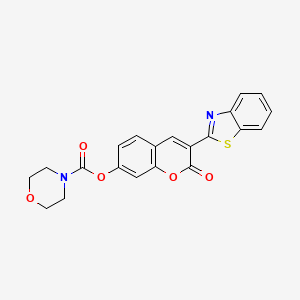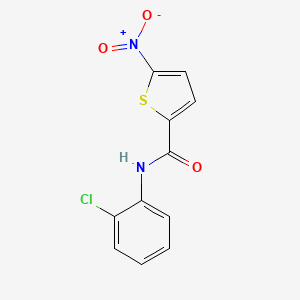
N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The molecule also contains morpholino, dichlorophenyl, and dimethylphenyl groups. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure would be based on the 1,3,5-triazine core, which is a six-membered ring with alternating carbon and nitrogen atoms. Attached to this core would be the morpholino group and the phenyl groups at the 2, 4, and 6 positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl group and the electron-donating dimethylphenyl group. The morpholino group might also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the dichlorophenyl group is quite electronegative and could influence the compound’s polarity .Scientific Research Applications
Biosorption of Pesticides
Research on the use of lignocellulosic substrates as low-cost adsorbents for pesticide removal from wastewater highlights the potential environmental applications of triazine derivatives. This study demonstrates the efficiency of such substrates in adsorbing pesticides, including triazine-based ones, from contaminated waters, offering a cheap and effective method for water purification (Boudesocque et al., 2008).
Larvicidal Activity
Another study synthesized a series of pyrimidine-linked morpholinophenyl derivatives, showcasing their significant larvicidal activity against third instar larvae. This research indicates the potential use of triazine derivatives in developing pest control agents, particularly in agricultural and public health sectors (Gorle et al., 2016).
Chemical Synthesis and Material Science
Triazine derivatives also play a critical role in material science and chemical synthesis. For instance, the reaction of trialkylamines with cyclothiatriazine has led to novel routes for regiospecific dialkylamino substitution on cyclocarbathiazines, demonstrating the versatility of triazine compounds in synthesizing new materials with potential applications in electronics and polymer science (Ramakrishna et al., 1999).
Antimicrobial Activities
Triazine derivatives have been explored for their antimicrobial properties. Research on 1,2,4-triazole derivatives, including morpholine components, has shown promising results against various microorganisms. This suggests the potential of triazine derivatives in medical and pharmaceutical applications, particularly in developing new antimicrobial agents (Bektaş et al., 2007).
Advanced Polymer Materials
Furthermore, the synthesis of heat-resistant polyamides incorporating triazine rings indicates the role of these compounds in creating advanced materials with high thermal stability and flame retardancy. Such materials are valuable in aerospace, automotive, and electronics industries for their durability and safety features (Dinari & Haghighi, 2017).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would likely be influenced by its electronic structure .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-7-14(2)9-17(8-13)24-19-26-20(25-18-11-15(22)10-16(23)12-18)28-21(27-19)29-3-5-30-6-4-29/h7-12H,3-6H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDPDWUKAVSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)


![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)
![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)
![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)
